Glycyrol

概要

準備方法

合成ルートと反応条件

ネオグリシロールは、シリカゲルやポリアミドカラムクロマトグラフィーなどのクロマトグラフィー技術を用いて、カンゾウの根から単離することができます . この化合物は通常、白色からオフホワイトの固体として得られ、分子量は366.37 g/molです .

工業生産方法

ネオグリシロールの工業生産は、カンゾウの根の抽出と、その後、高速液体クロマトグラフィー(HPLC)を用いた精製を含む。 このプロセスにより、さまざまな研究や産業用途に適した、高純度で高収率の化合物を確保することができます .

化学反応の分析

反応の種類

ネオグリシロールは、以下を含むさまざまな種類の化学反応を起こします。

酸化: ネオグリシロールは、さまざまな酸化された誘導体を形成するために酸化することができます。

還元: 還元反応は、ネオグリシロールを還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、ネオグリシロールのさまざまな酸化、還元、置換誘導体があり、これらは異なる生物活性や特性を持つ可能性があります .

科学研究への応用

ネオグリシロールは、以下を含む幅広い科学研究への応用があります。

化学: ポリフェノール構造と反応を研究するためのモデル化合物として使用されます。

生物学: 生物学的経路や細胞プロセスを調節する役割について調査されています。

医学: 炎症性疾患、癌、心臓血管系の疾患の治療における潜在的な治療効果について研究されています。

科学的研究の応用

Antiviral Properties

Research has demonstrated glycyrol's effectiveness against various viral pathogens. For instance, a study on Glycyrrhiza uralensis extracts revealed significant antiviral activity against rotavirus in piglets, indicating potential for treating gastroenteritis in both animals and humans . The extract's efficacy was attributed to its ability to modulate inflammatory responses and reduce viral shedding.

Antitumor Effects

This compound has shown promise in cancer therapy. In vitro studies indicated that polysaccharides derived from Glycyrrhiza uralensis could inhibit the proliferation of colon carcinoma cells while promoting T lymphocyte proliferation through the upregulation of IL-7 cytokine . This suggests that this compound may enhance immune responses against tumors.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are notable in chronic inflammatory conditions. A study indicated that this compound could inhibit COX-1 activity, suggesting its potential as an anti-inflammatory agent . This property is particularly relevant for developing treatments for conditions like arthritis and other inflammatory diseases.

Excipients in Drug Delivery

This compound serves as a plasticizer and humectant in pharmaceutical formulations. Its ability to enhance the smoothness and lubrication of medicinal preparations makes it an ideal excipient in tablets, syrups, and ointments . Additionally, it is used in the formulation of suppositories and as a vehicle for antibiotics, enhancing drug absorption and efficacy.

Probiotic Enhancement

Recent studies have indicated that this compound can enhance the antimicrobial production of probiotics like Limosilactobacillus reuteri, making it a valuable component in gut health formulations . This application is particularly significant given the rising interest in probiotic therapies for gastrointestinal disorders.

Cosmetic and Personal Care Products

This compound is widely used in cosmetic formulations due to its moisturizing properties. It acts as a humectant in skin care products, helping to retain moisture and improve skin texture . Its inclusion in hair care products also promotes shine and manageability.

Case Studies and Research Findings

作用機序

ネオグリシロールは、さまざまな分子標的と経路を通じて効果を発揮します。それは、フリーラジカルを除去し、酸化ストレスを軽減することによって、抗酸化物質として作用します。また、炎症性サイトカインや酵素を阻害することによって、炎症性経路を調節します。 さらに、ネオグリシロールは、カスパーゼや他のアポトーシスタンパク質を活性化することによって、癌細胞のアポトーシスを誘導することが示されています .

類似の化合物との比較

類似の化合物

グリチルリチン: 抗炎症および抗ウイルス特性を持つカンゾウから抽出される別の化合物。

リキリチン: 抗酸化および抗炎症効果を持つカンゾウに見られるフラボノイド。

イソリクイリチゲニン: 抗がんおよび抗炎症活性を持つカルコン化合物.

ネオグリシロールの独自性

ネオグリシロールは、そのクマスタン構造のためにユニークであり、これは他のカンゾウ由来化合物とは異なります。 その独特の分子構造により、さまざまな生物学的標的や経路と相互作用することができ、さまざまな研究や治療用途において汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Glycyrrhizin: Another compound extracted from licorice with anti-inflammatory and antiviral properties.

Liquiritin: A flavonoid found in licorice with antioxidant and anti-inflammatory effects.

Isoliquiritigenin: A chalcone compound with anti-cancer and anti-inflammatory activities.

Uniqueness of Neoglycyrol

Neothis compound is unique due to its coumestan structure, which distinguishes it from other licorice-derived compounds. Its specific molecular structure allows it to interact with different biological targets and pathways, making it a versatile compound for various research and therapeutic applications .

生物活性

Glycyrol, a bioactive compound derived from licorice (Glycyrrhiza glabra), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its antioxidant, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

This compound is a phenolic compound that exhibits several functional groups contributing to its biological activities. Its structure allows it to interact with various biological pathways, influencing cellular processes.

Biological Activities

1. Antioxidant Activity

this compound has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cells. For instance, research indicates that this compound significantly inhibits lipid peroxidation in cellular models, which is a marker of oxidative stress.

2. Anti-inflammatory Effects

this compound exhibits potent anti-inflammatory properties by modulating inflammatory pathways. A study evaluating the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages found that this compound significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) with an IC50 value of approximately 5.2 µM . This suggests its potential use in treating inflammatory diseases.

3. Anticancer Potential

Recent studies have explored the anticancer effects of this compound. In one study, this compound was shown to induce apoptosis in human promyelocytic leukemia HL-60 cells through the activation of caspase-3 and caspase-8 pathways . The compound's ability to inhibit cell proliferation and promote apoptosis highlights its potential as a therapeutic agent against certain cancers.

Case Studies

Case Study 1: this compound in Inflammation

A study on the anti-inflammatory effects of this compound involved treating RAW 264.7 cells with varying concentrations of this compound prior to LPS exposure. The results indicated a dose-dependent inhibition of NO production and iNOS expression, supporting the compound's role as an anti-inflammatory agent .

Case Study 2: this compound's Anticancer Activity

In another investigation, HL-60 cells treated with this compound exhibited morphological changes indicative of apoptosis, alongside increased levels of active caspase-3. Flow cytometric analysis confirmed that this compound treatment led to significant cell death compared to untreated controls .

The mechanisms underlying this compound's biological activities are multifaceted:

- Antioxidant Mechanism : this compound's structure allows it to donate electrons and neutralize free radicals, thus preventing cellular damage.

- Anti-inflammatory Pathway : this compound inhibits NF-κB activation, leading to decreased expression of pro-inflammatory cytokines.

- Apoptotic Induction : By activating caspases, this compound triggers programmed cell death in cancerous cells.

Research Findings Summary Table

特性

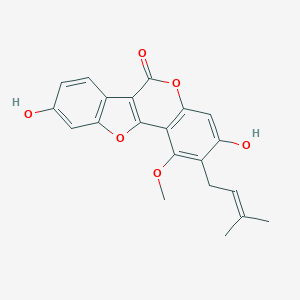

IUPAC Name |

3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWESBHWAOZORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177569 | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23013-84-5 | |

| Record name | Glycyrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23013-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoglycyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243.5 - 245 °C | |

| Record name | Glycyrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Neoglycyrol and where is it found?

A1: Neothis compound is a coumarin compound first isolated from the root of Glycyrrhiza uralensis Fisch, also known as licorice. [, ] This plant has a long history of use in traditional medicine.

Q2: What is the chemical structure of Neothis compound?

A2: Neothis compound (C21H18O6) is characterized by a yellow needle-like crystalline structure with a melting point of 263.5-265°C. [, ] It contains one methoxyl group, one isopentenyl group, and two hydroxyl groups. This structure has been confirmed through chemical analysis and spectroscopic methods including UV, IR, NMR, and Mass Spectrometry. [, ]

Q3: Have any biological activities been associated with Neothis compound?

A3: While research on Neothis compound is still in its early stages, one study identified it as one of several compounds in a traditional Chinese medicine formulation that exhibited myocardial protective effects in an in vitro model of H2O2-induced damage in H9c2 cardiomyocytes. [] Further research is needed to confirm and elaborate on these initial findings.

Q4: How can I identify and quantify Neothis compound in complex mixtures?

A4: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MSn) has been successfully employed to identify and quantify Neothis compound in extracts from Glycyrrhiza uralensis. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a powerful tool for analyzing complex plant extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。